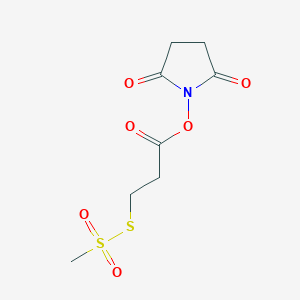

N-Succinimidyloxycarbonylethyl Methanethiosulfonate

Overview

Description

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is a heterobifunctional and sulfhydryl-reactive crosslinker. It is widely used in biochemical research for its ability to form stable linkages between molecules, particularly proteins. The compound has a molecular formula of C8H11NO6S2 and a molecular weight of 281.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is synthesized through a multi-step process involving the reaction of succinimide with methanethiosulfonate. The reaction typically involves the use of solvents such as chloroform, dimethyl sulfoxide, and ethyl acetate. The compound is purified through techniques such as thin-layer chromatography to achieve a purity of 97% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyloxycarbonylethyl Methanethiosulfonate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with sulfhydryl groups to form stable thioether linkages.

Oxidation and Reduction Reactions: The methanethiosulfonate group can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Solvents: Chloroform, dimethyl sulfoxide, and ethyl acetate are commonly used.

Reagents: Sulfhydryl-containing compounds are typical reactants.

Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures.

Major Products

Scientific Research Applications

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is extensively used in scientific research, particularly in:

Chemistry: As a crosslinker in the synthesis of complex molecules.

Biology: For protein-protein and protein-DNA crosslinking studies.

Medicine: In the development of targeted drug delivery systems.

Industry: In the production of specialized polymers and materials.

Mechanism of Action

The compound exerts its effects by reacting with sulfhydryl groups on proteins or other molecules, forming stable thioether linkages. This crosslinking ability is essential for studying molecular interactions and creating stable complexes. The primary molecular targets are sulfhydryl-containing compounds, and the pathways involved include substitution reactions leading to thioether bond formation .

Comparison with Similar Compounds

Similar Compounds

- N-Succinimidyl 3-(2-pyridyldithio)propionate

- N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate

- N-Succinimidyl 6-maleimidocaproate

Uniqueness

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable thioether linkages. This makes it particularly valuable in applications requiring stable and specific crosslinking .

Biological Activity

N-Succinimidyloxycarbonylethyl Methanethiosulfonate (N-SMCC) is a bifunctional crosslinking agent widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound is characterized by its ability to form stable covalent bonds with proteins, facilitating the study of protein interactions and the creation of therapeutic agents. This article delves into the biological activity of N-SMCC, supported by data tables, case studies, and detailed research findings.

N-SMCC features a succinimide functional group that reacts readily with primary amines on proteins, forming stable amide bonds. The methanethiosulfonate (MTS) group specifically targets thiol groups on cysteine residues in proteins, allowing for selective crosslinking. This dual reactivity makes N-SMCC an effective tool for studying protein-protein interactions and forming stable conjugates that retain biological activity.

Molecular Structure

- Molecular Formula : C₁₁H₁₃N₃O₄S₂

- Molecular Weight : Approximately 335.43 g/mol

Biological Applications

- Antibody-Drug Conjugates (ADCs) : N-SMCC is primarily used to link cytotoxic drugs to antibodies, enhancing therapeutic efficacy while minimizing systemic toxicity. The specificity of the antibody ensures targeted delivery to cancer cells, which is crucial in oncology treatments.

- Protein-Protein Interactions : By facilitating the formation of stable protein complexes, N-SMCC aids in the exploration of protein interactions that are vital for various biological processes. This is particularly important in understanding signaling pathways and cellular mechanisms.

- Diagnostic Applications : The ability to create stable conjugates allows for the development of diagnostic tools that can detect specific biomolecules or pathogens, improving disease diagnosis and monitoring.

Case Study: Efficacy in Drug Delivery

A study investigated the use of N-SMCC in ADCs targeting HER2-positive breast cancer cells. The results demonstrated that conjugates formed using N-SMCC maintained their cytotoxic activity while significantly reducing off-target effects compared to traditional chemotherapy.

Table 1: Comparison of Biological Activities

| Application | Description | Outcome |

|---|---|---|

| ADCs | Linking cytotoxic agents to antibodies | Enhanced efficacy with reduced toxicity |

| Protein Interaction Studies | Studying protein complexes through crosslinking | Improved understanding of signaling pathways |

| Diagnostic Tools | Developing assays for biomarker detection | Increased sensitivity and specificity |

Stability and Kinetics

Research indicates that N-SMCC exhibits favorable kinetics when interacting with thiol-containing compounds. Studies have shown that conjugates formed using this linker maintain their biological activity while providing enhanced stability against degradation. The stability of these conjugates is essential for their effectiveness in therapeutic applications.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methylsulfonylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6S2/c1-17(13,14)16-5-4-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPQUPMCCSLZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404344 | |

| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385399-11-1 | |

| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.